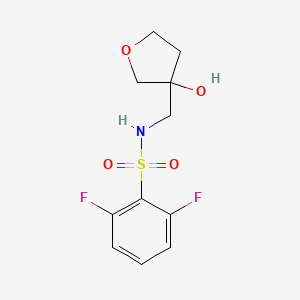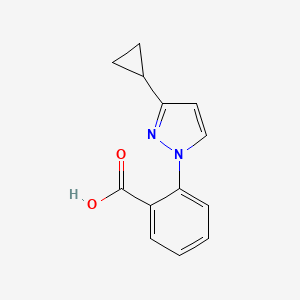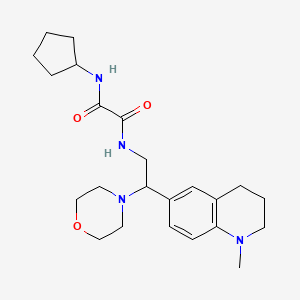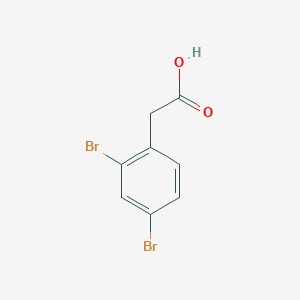![molecular formula C12H13NO2S B2979487 N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide CAS No. 2411302-72-0](/img/structure/B2979487.png)
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide, also known as THIP, is a compound that has been extensively studied for its potential therapeutic applications. THIP belongs to the class of compounds known as GABA analogs, which act on the GABAergic system in the brain.
Wissenschaftliche Forschungsanwendungen
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders, such as epilepsy and anxiety. This compound acts on the GABAergic system in the brain, which is responsible for regulating neuronal activity. By enhancing the activity of GABA receptors, this compound has been shown to reduce seizure activity and anxiety in animal models.
Wirkmechanismus
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide acts as a GABA analog, binding to and activating GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal activity. By enhancing the activity of GABA receptors, this compound increases the inhibitory tone in the brain, leading to a reduction in seizure activity and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce seizure activity, anxiety, and depression. This compound has also been shown to have analgesic properties, reducing pain in animal models. Additionally, this compound has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has a number of advantages for lab experiments. It is readily available and relatively easy to synthesize. This compound has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, this compound also has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects. Additionally, this compound has been shown to have a short half-life, which may limit its usefulness in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide. One area of interest is in the development of novel analogs with improved properties, such as increased potency or longer half-life. Additionally, there is interest in exploring the potential therapeutic applications of this compound in a range of neurological disorders, such as Parkinson's disease and schizophrenia. Finally, there is interest in exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide involves the reaction of 4-chlorobutyryl chloride with 5,7-dihydro-4H-thieno[2,3-c]pyran-4-one in the presence of a base. The resulting intermediate is then reacted with propargylamine to yield this compound. This method is relatively simple and efficient, making this compound readily available for research purposes.
Eigenschaften
IUPAC Name |
N-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-3-11(14)13-8-10-12-9(4-6-15-10)5-7-16-12/h5,7,10H,4,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXCZGNKWMAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1C2=C(CCO1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2979404.png)


![N-[[1-(Hydroxymethyl)cyclobutyl]-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2979408.png)
![8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2979409.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide](/img/structure/B2979415.png)


![4-[(4-Pyridylmethoxy)methyl]-8-oxa-2-azaspiro[4.5]decane](/img/structure/B2979421.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid](/img/structure/B2979425.png)
